molecular formula C8H5F3N2OS B14331125 2H-Benzimidazole-2-thione, 5-(difluoromethoxy)-6-fluoro-1,3-dihydro- CAS No. 97963-64-9

2H-Benzimidazole-2-thione, 5-(difluoromethoxy)-6-fluoro-1,3-dihydro-

Cat. No.: B14331125
CAS No.: 97963-64-9
M. Wt: 234.20 g/mol
InChI Key: NUFWDNDRHPHQKU-UHFFFAOYSA-N
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Description

2H-Benzimidazole-2-thione, 5-(difluoromethoxy)-6-fluoro-1,3-dihydro- is an organic compound with the molecular formula C8H6F2N2OS. This compound is known for its unique chemical structure, which includes a benzimidazole ring substituted with difluoromethoxy and fluoro groups. It has applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Benzimidazole-2-thione, 5-(difluoromethoxy)-6-fluoro-1,3-dihydro- typically involves the reaction of appropriate substituted anilines with carbon disulfide and subsequent cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the benzimidazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize advanced techniques such as microwave-assisted synthesis or high-pressure reactors to optimize reaction conditions and reduce production time.

Chemical Reactions Analysis

Types of Reactions

2H-Benzimidazole-2-thione, 5-(difluoromethoxy)-6-fluoro-1,3-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The difluoromethoxy and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound. These products have diverse applications in medicinal chemistry and materials science.

Scientific Research Applications

2H-Benzimidazole-2-thione, 5-(difluoromethoxy)-6-fluoro-1,3-dihydro- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is a key intermediate in the synthesis of drugs used to treat gastrointestinal disorders, such as proton pump inhibitors.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2H-Benzimidazole-2-thione, 5-(difluoromethoxy)-6-fluoro-1,3-dihydro- involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, as a precursor to proton pump inhibitors, it can inhibit the H+/K+ ATPase enzyme in the stomach lining, reducing acid secretion.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole
  • 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol
  • 5-Difluoromethoxy-benzimidazole-2-thiol

Uniqueness

2H-Benzimidazole-2-thione, 5-(difluoromethoxy)-6-fluoro-1,3-dihydro- is unique due to the presence of both difluoromethoxy and fluoro substituents on the benzimidazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and industrial processes.

Properties

CAS No.

97963-64-9

Molecular Formula

C8H5F3N2OS

Molecular Weight

234.20 g/mol

IUPAC Name

5-(difluoromethoxy)-6-fluoro-1,3-dihydrobenzimidazole-2-thione

InChI

InChI=1S/C8H5F3N2OS/c9-3-1-4-5(13-8(15)12-4)2-6(3)14-7(10)11/h1-2,7H,(H2,12,13,15)

InChI Key

NUFWDNDRHPHQKU-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1OC(F)F)F)NC(=S)N2

Origin of Product

United States

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